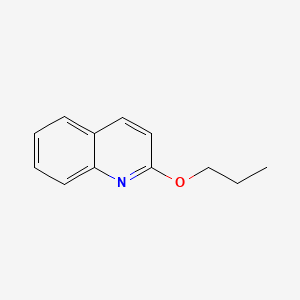

2-Propoxyquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry Research

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govtandfonline.com This term signifies its recurring presence in molecules that exhibit a wide range of pharmacological activities. nih.govorientjchem.org The versatility of the quinoline nucleus allows it to be a key component in the development of drugs with antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. nih.govorientjchem.org Its unique structural features provide a foundation for designing and synthesizing novel bioactive compounds. orientjchem.org

In organic chemistry, the quinoline ring's reactivity and planar, aromatic structure make it a versatile building block for creating complex molecules. numberanalytics.com It can participate in various chemical reactions, including electrophilic substitution and nucleophilic addition. numberanalytics.com This reactivity is harnessed to produce not only pharmaceuticals but also agrochemicals like pesticides and herbicides, as well as materials such as dyes and pigments. numberanalytics.com The development of organic semiconductors and optoelectronic devices also utilizes the distinct electronic properties of quinoline and its derivatives. fiveable.me

Rationale for Investigating Alkoxyquinoline Derivatives

The investigation into alkoxyquinoline derivatives, such as 2-Propoxyquinoline, is driven by the goal of modifying and enhancing the properties of the core quinoline structure. The introduction of an alkoxy group (a hydrocarbon chain linked by an oxygen atom) can significantly influence the molecule's physical, chemical, and biological characteristics.

Modifications to the quinoline scaffold are extensively studied to improve pharmacological properties, including solubility, bioavailability, and selectivity. orientjchem.org By adding functional groups like the propoxy group at specific positions on the quinoline ring, researchers can fine-tune the molecule's electronic and steric properties. This strategic modification can lead to compounds with enhanced efficacy and potentially novel mechanisms of action. orientjchem.org For instance, the ability of quinoline derivatives to be combined with other heterocyclic structures makes them a versatile scaffold for developing new therapeutic agents designed to overcome challenges like drug resistance. orientjchem.orgnih.gov The exploration of such derivatives is crucial for expanding the chemical space available for drug discovery and materials science applications. researchgate.net

Historical Context of Quinoline Derivative Research and Development

The history of quinoline research dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgnih.govresearchgate.net A significant milestone in its history was its connection to the antimalarial alkaloid, quinine (B1679958). In 1842, French chemist Charles Gerhardt obtained a similar compound by distilling quinine. wikipedia.org This link spurred extensive research into quinoline-based compounds for treating malaria, especially after quinine itself was extracted from the bark of the Cinchona tree in 1820. researchgate.netwikipedia.org

The development of synthetic methods to create the quinoline core was a major focus of 19th and 20th-century organic chemistry. Key named reactions were established, which remain fundamental to organic synthesis today.

Table 1: Key Historical Syntheses of Quinoline

| Synthesis Name | Year Developed (Approx.) | Reactants |

| Skraup Synthesis | 1880 | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) numberanalytics.com |

| Doebner-von Miller | 1881 | Aniline derivative, α,β-unsaturated carbonyl compound numberanalytics.com |

| Combes Synthesis | 1888 | Anilines, β-diketones wikipedia.org |

| Conrad-Limpach | 1887 | Anilines, β-ketoesters wikipedia.org |

| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde or related ketone, compound with a methylene (B1212753) group alpha to a carbonyl |

| Gould-Jacobs Reaction | 1939 | Aniline, ethyl ethoxymethylenemalonate wikipedia.org |

This foundational work paved the way for the creation of a vast library of quinoline derivatives. The 20th century saw the development of numerous synthetic quinoline-based drugs that have had a profound impact on global health. nih.gov

Table 2: Notable Quinoline-Based Drugs and Their Introduction

| Drug Name | Class | Primary Use |

| Quinine | Natural Alkaloid | Antimalarial nih.govresearchgate.net |

| Chloroquine | 4-Aminoquinoline | Antimalarial nih.govresearchgate.net |

| Primaquine | 8-Aminoquinoline | Antimalarial nih.govresearchgate.net |

| Ciprofloxacin | Fluoroquinolone | Antibacterial nih.gov |

| Bedaquiline | Diarylquinoline | Anti-tubercular nih.gov |

| Topotecan | Camptothecin analog | Anticancer nih.gov |

The continuous evolution of synthetic techniques and a deeper understanding of structure-activity relationships ensure that quinoline and its derivatives, including this compound, remain a vibrant and productive area of chemical research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-propoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-9-14-12-8-7-10-5-3-4-6-11(10)13-12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWTYSZJLCDUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343372 | |

| Record name | 2-Propoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-83-5 | |

| Record name | 2-Propoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propoxyquinoline and Its Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The quinoline scaffold is a prominent heterocyclic motif, and numerous methods for its synthesis have been developed over more than a century. tandfonline.comresearchgate.net These range from traditional name reactions to modern, more efficient catalytic processes.

Cyclization Reactions for Quinoline Formation

Classical methods for quinoline synthesis are primarily cyclization reactions that construct the quinoline ring from simpler acyclic or aromatic precursors. These enduring strategies, though sometimes requiring harsh conditions, are fundamental in organic chemistry. tandfonline.comnih.gov Notable examples include the Skraup, Friedländer, Doebner-von Miller, and Combes syntheses. tandfonline.comiipseries.org

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The Friedländer synthesis offers a more direct route through the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgijpsjournal.com The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds, generated in situ from aldehydes or ketones. ijpsjournal.com These classical syntheses often suffer from drawbacks such as high temperatures, the use of hazardous reagents, and sometimes low yields or poor regioselectivity. researchgate.netnih.gov

Contemporary approaches have introduced milder and more selective methods. Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂) provides a route to 3-haloquinolines under gentle conditions. nih.gov Additionally, transition-metal-catalyzed cyclizations, such as those employing rhodium or ruthenium catalysts, have been developed for the regioselective synthesis of quinoline derivatives from anilines and other starting materials like alkynyl esters or diols. mdpi.com

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Synthesis Name | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | High temperature | Uses simple starting materials | Harsh conditions, low yield for substituted anilines |

| Friedländer | o-Aminoaryl aldehyde/ketone, α-methylene compound | Acid or base catalysis | Good yields, versatile | Precursor o-aminoaryl carbonyls can be hard to access |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Strong acid | One-pot synthesis from simple aldehydes/ketones | Often produces complex mixtures, harsh conditions |

| Combes | Aniline, β-diketone | Acid catalysis | Forms 2,4-disubstituted quinolines | Requires strong acid, limited to specific substitution patterns |

| Conrad-Limpach | Aniline, β-ketoester | Thermal cyclization | Yields 4-quinolones or 2-quinolones based on temperature | High temperatures required, potential for mixed products |

Multicomponent Reactions (MCRs) for Diversification and Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, have become a powerful tool for synthesizing diverse quinoline derivatives efficiently. rsc.orgrsc.org MCRs are distinguished by their high atom economy, operational simplicity, and ability to quickly generate complex molecular structures without isolating intermediates. rsc.orgrsc.org

Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org For instance, a one-pot, three-component coupling of an aromatic amine, an aldehyde, and an alkyne can yield 2,4-disubstituted quinoline derivatives. tandfonline.com These reactions can be catalyzed by various agents, including iron, copper, iodine, or acids, and can sometimes proceed without any catalyst. rsc.org The use of MCRs allows for significant structural diversity by simply varying the starting components, making it a highly adaptable strategy for creating libraries of quinoline analogues. rsc.orgrsc.org

Targeted Synthesis of 2-Substituted Quinoline Derivatives

While core synthesis provides the fundamental quinoline structure, the preparation of 2-propoxyquinoline requires specific methods to introduce the propoxy group at the desired position.

Strategies for Introducing the Propoxy Group at the 2-Position

The introduction of an alkoxy group, such as propoxy, at the 2-position of the quinoline ring is typically achieved through nucleophilic substitution or by building the ring with the substituent already in place.

One direct method involves the O-alkylation of the corresponding quinolin-2-one (also known as carbostyril). The quinolin-2-one tautomer can be deprotonated to form an ambident nucleophile, which can then be reacted with a propyl halide (e.g., propyl bromide or iodide). For example, the reaction of 4-hydroxyquinolin-2-one with alkyl iodides in the presence of a silver carbonate (Ag₂CO₃) catalyst can produce 2,4-dialkoxyquinolines. mdpi.com A specific synthesis of 6-(1H-imidazol-1-ylmethyl)-4-methyl-2-propoxyquinoline has been documented where a precursor is treated with a solution of sodium in 1-propanol, demonstrating the use of the alcohol itself as the source of the alkoxy group under basic conditions. prepchem.com

Another strategy involves the O-propargylation of 2-substituted-8-hydroxyquinolines, followed by further chemical transformations. tubitak.gov.tr In this method, 8-hydroxyquinoline (B1678124) derivatives are reacted with propargyl bromide to attach a propargyloxy group, illustrating a general approach for introducing oxygen-linked side chains. tubitak.gov.tr

Furthermore, palladium-catalyzed reactions have been developed for the de novo synthesis of 2-alkoxyquinolines from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols, including propanol. researchgate.net This cascade reaction assembles the quinoline core while simultaneously incorporating the alkoxy group from the alcohol solvent/reagent. researchgate.net

Table 2: Methodologies for Introducing a 2-Propoxy Group

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| O-Alkylation | Quinolin-2-one | 1-Propanol, Sodium prepchem.com or Propyl halide, Base (e.g., K₂CO₃, Ag₂CO₃) mdpi.com | Direct functionalization of the pre-formed quinolone ring. |

| Williamson Ether Synthesis Analogue | 2-Chloroquinoline | Sodium propoxide | Classical nucleophilic aromatic substitution. |

| Palladium-Catalyzed Cascade | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamide | 1-Propanol, Pd catalyst | Builds the quinoline ring and introduces the propoxy group in one process. researchgate.net |

| Cooperative Catalysis | 2-Aminobenzaldehyde, Propyl-containing alkyne | CuI, Pyrrolidine | An addition/cycloisomerization cascade to form 2-substituted quinolines. organic-chemistry.org |

Chemo- and Regioselectivity in this compound Synthesis

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of this compound and its analogues.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. slideshare.net A primary example in this context is the O-alkylation versus N-alkylation of quinolin-2-ones. The quinolin-2-one anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom. To selectively obtain the O-alkylated product (this compound) over the N-alkylated isomer, specific reaction conditions are necessary. The choice of solvent, counter-ion, and catalyst can significantly influence the outcome. For instance, palladium catalysis using specific phosphine (B1218219) ligands has been shown to highly favor O-benzylation of 2-quinolinones, a principle that can be extended to other alkylations. researchgate.net

Regioselectivity concerns the preferential bond formation at one position over other possible positions. durgapurgovtcollege.ac.in During the initial synthesis of the quinoline core, regioselectivity determines the substitution pattern of the final product. For example, the cyclization of an unsymmetrically substituted aniline in a Skraup or Friedländer synthesis can potentially lead to two different regioisomers. nih.gov In the electrophilic cyclization of 3-methoxyaniline derivatives, a mixture of ortho- and para-cyclization products was observed, highlighting the challenge of controlling regioselectivity. nih.gov Modern catalytic methods often provide superior regiocontrol compared to classical syntheses. For instance, a copper-catalyzed three-component reaction of aryl aldehydes, anilines, and acrylic acid showed excellent regioselectivity for the synthesis of 2-substituted quinolines. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to reduce environmental impact. tandfonline.comnih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com

Key green strategies include:

Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. tandfonline.com Water has been successfully used as a solvent for the one-pot synthesis of various quinoline derivatives. tandfonline.comacs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. researchgate.nettandfonline.com Microwave-assisted Skraup and Friedländer syntheses have been reported. tandfonline.comtandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent medium reduces waste and simplifies purification. tandfonline.com

Use of Recyclable or Biodegradable Catalysts: Employing catalysts such as titania nanoparticles, choline (B1196258) hydroxide, or p-toluenesulfonic acid (p-TSA) that are less toxic and can be recovered and reused. tandfonline.comtandfonline.com

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently green as they increase efficiency and reduce the number of synthetic steps and purification processes required. tandfonline.com

Table 3: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Principle | Application in Quinoline Synthesis | Example | Reference |

|---|---|---|---|

| Alternative Solvents | Use of water or ethanol instead of hazardous organic solvents. | One-pot synthesis of tetrahydrobenzo[h] rsc.orgCurrent time information in Bangalore, IN.thiazolo[4,5-b]quinolin-9-one in a water:ethanol mixture. | tandfonline.com |

| Energy Efficiency | Microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted Skraup reaction using glycerol and catalytic H₂SO₄ in water. | tandfonline.com |

| Benign Catalysts | Use of recyclable and non-toxic catalysts. | ZnO-catalyzed synthesis in an aqueous medium. | tandfonline.com |

| Atom Economy | Multicomponent reactions to maximize the incorporation of starting materials into the final product. | One-pot, three-component synthesis of 2,4-disubstituted quinolones catalyzed by MOF-5. | tandfonline.com |

| Solvent-Free Conditions | Performing reactions without a solvent to minimize waste. | Bronsted acid-catalyzed cyclization of N-alkyl anilines with alkynes under solvent-free conditions. | tandfonline.com |

Advanced Synthetic Protocols and Methodological Innovations

The synthesis of this compound and its analogues has evolved significantly beyond classical methods, embracing advanced protocols that offer greater efficiency, selectivity, and molecular diversity. These innovations prioritize the development of novel catalytic systems, cascade reactions, and multicomponent strategies to construct and functionalize the quinoline core.

A notable advancement involves the de novo assembly of the quinoline scaffold, which circumvents the limitations of traditional methods like the alkylation of 2-quinolones. mdpi.com One such innovative strategy is a palladium-catalyzed cascade reaction that utilizes N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols as nucleophiles. mdpi.comresearchgate.net This approach allows for the single-batch transformation into diversely functionalized 4-alkenyl 2-alkoxyquinolines under mild conditions. mdpi.com The reaction proceeds effectively with a variety of primary alcohols, demonstrating the versatility of this protocol for creating a library of 2-alkoxyquinoline derivatives.

Another key area of innovation lies in the application of multicomponent reactions (MCRs), which enable the construction of complex molecular architectures in a single step from multiple starting materials. researchgate.net For instance, zinc-based metal-organic frameworks (MOFs) have been used to catalyze three-component coupling reactions of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines with excellent yields under solvent-free conditions. rsc.org Similarly, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, arylboronic acids, and ketones have been developed to synthesize polysubstituted quinolines, showcasing high functional group tolerance. researchgate.netrsc.org These MCRs are prized for their high atom economy and their ability to introduce significant structural diversity. rsc.org

Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for quinoline synthesis. researchgate.netsigmaaldrich.com This method streamlines synthetic pathways by eliminating the need for pre-functionalized substrates. sigmaaldrich.com For example, palladium-catalyzed C-H activation/C-C bond formation followed by intramolecular cyclization has been successfully employed to create quinolin-2(1H)-ones, which are direct precursors to 2-alkoxyquinolines. researchgate.net Furthermore, 2-alkoxyquinolines themselves have found a crucial role as ligands in enabling challenging palladium-catalyzed C(sp³)–H bond functionalizations. mdpi.comnih.gov

The quest for enantioselectivity has led to the exploration of biocatalysis. A highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2-(quinoline-8-yl)benzaldehydes using commercial ketoreductases (KREDs) has been described. researchgate.net This method allows for the synthesis of both atropoisomers of the resulting chiral alcohols with excellent enantiomeric excess by selecting the appropriate biocatalyst. researchgate.net Such biocatalytic approaches represent a frontier in creating stereochemically complex quinoline derivatives.

The table below summarizes findings from a palladium-catalyzed cascade synthesis of 4-alkenyl 2-alkoxyquinolines, demonstrating the scope of the alcohol nucleophile. mdpi.com

| Entry | Butadiynamide Starting Material | Alcohol Nucleophile | Catalyst System | Solvent / Temp | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | N-(2-iodophenyl)-N-tosyl-4-phenylbuta-1,3-diynamide | Propan-1-ol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 4-((E)-2-phenylvinyl)-2-propoxyquinoline | 85% | mdpi.com |

| 2 | N-(2-iodophenyl)-N-tosyl-4-phenylbuta-1,3-diynamide | Ethanol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 2-ethoxy-4-((E)-2-phenylvinyl)quinoline | 88% | mdpi.com |

| 3 | N-(2-iodophenyl)-N-tosyl-4-phenylbuta-1,3-diynamide | Butan-1-ol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 2-butoxy-4-((E)-2-phenylvinyl)quinoline | 86% | mdpi.com |

| 4 | N-(2-iodophenyl)-N-tosyl-4-(trimethylsilyl)buta-1,3-diynamide | Propan-1-ol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 2-propoxy-4-((E)-2-(trimethylsilyl)vinyl)quinoline | 81% | mdpi.com |

| 5 | N-(5-chloro-2-iodophenyl)-N-tosyl-4-phenylbuta-1,3-diynamide | Propan-1-ol | XantPhosPdCl2, Cs2CO3 | THF / 70 °C | 7-chloro-4-((E)-2-phenylvinyl)-2-propoxyquinoline | 90% | mdpi.com |

The following table presents key details from the synthesis of 4-propoxy-2-arylquinoline analogues, which involves a multi-step process including a Claisen condensation to form the quinoline core. escholarship.orgnih.gov

| Starting Materials | Key Reaction Step | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,5-dimethoxy-2-aminoacetophenone, p-chlorobenzoyl chloride | Amide Formation | Et3N, THF, 0 °C to rt | N-(2-acetyl-4,5-dimethoxyphenyl)-4-chlorobenzamide | 85% | escholarship.orgnih.gov |

| N-(2-acetyl-4,5-dimethoxyphenyl)-4-chlorobenzamide | Claisen Condensation (Cyclization) | NaOH, dry dioxane, reflux (110 °C) | 2-(4-chlorophenyl)-6,7-dimethoxyquinolin-4-ol | 80% | escholarship.orgnih.gov |

| 2-(4-chlorophenyl)-6,7-dimethoxyquinolin-4-ol, 1-Bromo-3-chloropropane | O-Alkylation | KI, KOH, dry DMF, rt | 4-(3-chloropropoxy)-2-(4-chlorophenyl)-6,7-dimethoxyquinoline | 82% | escholarship.orgnih.gov |

| 4-(3-chloropropoxy)-2-(4-chlorophenyl)-6,7-dimethoxyquinoline, 1-methylpiperazine | Amination | KI, K2CO3, dry DMF, reflux (90 °C) | 2-(4-chlorophenyl)-6,7-dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)quinoline | 71% | escholarship.orgnih.gov |

Chemical Reactivity and Transformation Studies of 2 Propoxyquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. numberanalytics.com The mechanism typically involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion, followed by the loss of a proton to restore aromaticity. liu.edumasterorganicchemistry.com In quinoline, the benzene (B151609) ring is more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring. Electrophilic substitution on the quinoline ring generally occurs at positions 5 and 8. orientjchem.org

The 2-propoxy group, being an electron-donating group, activates the quinoline ring system. However, electrophilic attack still preferentially occurs on the carbocyclic (benzene) ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comgoogle.com

| Reaction | Reagents | Position of Substitution | Product |

| Nitration | HNO₃ / H₂SO₄ | 5- and 8- | 5-Nitro-2-propoxyquinoline and 8-Nitro-2-propoxyquinoline |

| Sulfonation | SO₃ / H₂SO₄ | 8- | 2-Propoxyquinoline-8-sulfonic acid |

| Bromination | Br₂ / FeBr₃ | 5- and 8- | 5-Bromo-2-propoxyquinoline and 8-Bromo-2-propoxyquinoline |

Nucleophilic Substitution Reactions and Their Applications

The presence of the nitrogen atom makes the pyridine ring of quinoline electron-deficient, particularly at the C2 and C4 positions. This facilitates nucleophilic substitution, where the 2-propoxy group can act as a leaving group. orientjchem.org This reactivity is instrumental in synthesizing a variety of 2-substituted quinoline derivatives.

A significant application is the synthesis of 2-aminoquinolines, which can be prepared through the displacement of the 2-alkoxy group by amines. researchgate.netresearchgate.net Similarly, reaction with organometallic reagents like Grignard or organolithium compounds can introduce new carbon-carbon bonds at the 2-position, although these strong bases can also react in other ways. saskoer.caorganicchemistrytutor.com

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-Aminoquinoline derivative |

| Thiol | R-SH | 2-Thioetherquinoline derivative |

| Alkoxide | R'-O⁻ | 2-Alkoxyquinoline derivative (ether exchange) |

| Organometallic | R-MgBr (Grignard) | 2-Alkyl/Aryl-quinoline derivative |

Oxidation and Reduction Pathways of the Quinoline Nucleus

The two rings of the quinoline nucleus exhibit different susceptibilities to oxidation and reduction. The pyridine ring is relatively resistant to oxidation but can be readily reduced. orientjchem.org Conversely, the benzene ring is more prone to oxidation.

Reduction: The pyridine part of the quinoline ring can be selectively reduced to give 1,2,3,4-tetrahydroquinolines. wikipedia.org This is commonly achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) with acid or hydrosilanes with a catalyst. researchgate.net For this compound, this reaction yields 2-propoxy-1,2,3,4-tetrahydroquinoline.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) or nitric acid can cause oxidative cleavage of the benzene ring to yield pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. orientjchem.orgwikipedia.org The pyridine ring, including the C2-substituent, remains intact under these conditions. In contrast, the dehydrogenation of a 2-propoxy-1,2,3,4-tetrahydroquinoline derivative can be performed using reagents like manganese dioxide (MnO₂) to restore the aromatic quinoline ring. beilstein-journals.org

| Transformation | Reagents | Product |

| Reduction | H₂ / Pd/C or PhMe₂SiH / EtOH, Au/TiO₂ researchgate.net | 2-Propoxy-1,2,3,4-tetrahydroquinoline |

| Oxidation | KMnO₄, heat | Pyridine-2,3-dicarboxylic acid |

| Dehydrogenation | MnO₂ | This compound (from tetrahydro derivative) beilstein-journals.org |

Reactions Involving the Propoxy Side Chain

The primary reaction involving the propoxy side chain is the cleavage of the ether linkage. This dealkylation reaction typically requires strong acid catalysts, such as hydrobromic acid (HBr) or hydroiodic acid (HI), and elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the propyl group, leading to the formation of 2-quinolinone (also known as carbostyril) and a propyl halide. This transformation is a key method for converting 2-alkoxyquinolines into their corresponding 2-quinolone analogs.

Rearrangement Reactions and Their Mechanistic Insights

While the Claisen rearrangement is a well-known reaction for aryl allyl ethers, scirp.org saturated alkoxyquinolines like the 2-propoxy derivative can undergo different types of rearrangements, particularly under photochemical conditions. Studies on related 4-alkoxyquinoline 1-oxides have shown that irradiation can lead to complex rearrangements. nii.ac.jp The proposed mechanism involves the formation of highly reactive intermediates, such as oxazepine derivatives, which then rearrange to form various substituted quinolones and indole (B1671886) derivatives. nii.ac.jp These reactions highlight the potential for creating complex heterocyclic structures from relatively simple alkoxyquinoline precursors.

Functional Group Interconversions of this compound Derivatives

Functional group interconversions are crucial for elaborating the structure of this compound derivatives into more complex target molecules. ontosight.ai Following an initial reaction, such as the electrophilic nitration described in section 3.1, the newly introduced functional group can be transformed. For example, a nitro group on the quinoline ring can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This resulting amino-2-propoxyquinoline can then serve as a precursor for further reactions, including diazotization followed by substitution, or acylation to form amides. Such synthetic sequences allow for the systematic construction of a wide array of polysubstituted quinolines. google.comajol.info

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Propoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For 2-Propoxyquinoline, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide a detailed map of the proton and carbon skeletons and their interconnections. github.ioresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the quinoline (B57606) ring and the propoxy side chain. The aromatic protons of the quinoline moiety typically appear in the downfield region, while the aliphatic protons of the propoxy group are found in the upfield region. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edu It reveals distinct signals for each unique carbon atom in this compound, including the carbons of the quinoline ring and the propoxy chain. rsc.orgresearchgate.net The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

2D NMR Spectroscopy: To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. nanalysis.comulethbridge.caucsb.edu COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the quinoline ring and the propoxy chain. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on their attached protons. nanalysis.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~162.0 |

| C3 | ~6.8 | ~108.0 |

| C4 | ~8.0 | ~138.0 |

| C4a | - | ~127.0 |

| C5 | ~7.7 | ~129.0 |

| C6 | ~7.4 | ~126.0 |

| C7 | ~7.6 | ~129.0 |

| C8 | ~7.9 | ~148.0 |

| C8a | - | ~122.0 |

| O-CH₂ | ~4.4 | ~70.0 |

| CH₂-CH₂ | ~1.9 | ~22.0 |

| CH₂-CH₃ | ~1.0 | ~10.0 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key absorptions include C-H stretching vibrations from the aromatic quinoline ring and the aliphatic propoxy chain, C=C and C=N stretching vibrations within the quinoline ring system, and C-O stretching of the ether linkage. msu.eduspectroscopyonline.com The presence and position of these bands confirm the presence of the respective functional groups. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. unina.it The Raman spectrum of this compound would also show bands related to the vibrations of the quinoline and propoxy moieties. wiley.comlbt-scientific.com Aromatic ring vibrations are often strong in Raman spectra, making it a useful tool for characterizing the quinoline core. horiba.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C=N (Quinoline) | Stretching | ~1620 |

| C-O (Ether) | Stretching | 1260-1000 |

| Aromatic C-H | Bending (Out-of-plane) | 900-675 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule with a single positive charge. nist.govnist.gov The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. docbrown.info Common fragmentation pathways for this compound might include the loss of the propoxy group or cleavage within the side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. chromatographyonline.combioanalysis-zone.comsavemyexams.com This precision allows for the determination of the exact molecular formula of a compound by comparing the measured mass to the calculated masses of possible formulas. miamioh.edu For this compound (C₁₂H₁₃NO), HRMS would confirm its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Nominal Mass | 187 amu |

| Exact Mass (Calculated) | 187.0997 |

| Common Fragment Ions (m/z) | [M-C₃H₇]⁺, [M-OC₃H₇]⁺ |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.orgbioglobax.comsci-hub.se The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* electronic transitions within the aromatic quinoline ring system. msu.edu The positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands are characteristic of the quinoline chromophore and can be influenced by the presence of the propoxy substituent.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) | Solvent |

| π → π* | ~230, ~270, ~315 | Ethanol (B145695) |

Note: These are approximate values and can be influenced by solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information by mapping the electron density within the crystal lattice. nih.govcam.ac.ukyorku.ca This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov A successful X-ray crystallographic analysis of this compound would provide an unambiguous confirmation of its molecular structure and reveal details about its crystal packing.

Computational and Theoretical Chemistry in 2 Propoxyquinoline Research

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of 2-propoxyquinoline. DFT is a powerful method for analyzing structure-property relationships in organic compounds. These calculations provide a detailed picture of the molecule's electron distribution, which governs its stability, reactivity, and spectroscopic properties.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are also used to compute various reactivity descriptors. These descriptors provide quantitative measures of a molecule's chemical behavior.

Table 1: Key Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -½ (EHOMO + ELUMO) | Measures the power of an atom or molecule to attract electrons towards itself. |

| Chemical Hardness (η) | η = ½ (ELUMO - EHOMO) | Measures the resistance of a molecule to a change in its electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the energy lowering due to maximal electron flow between a donor and an acceptor. |

This table summarizes key global reactivity descriptors derived from HOMO and LUMO energies, providing a framework for predicting the chemical behavior of molecules like this compound.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, helping to understand the electronic transitions within the molecule. These theoretical predictions can be correlated with experimental UV-Vis spectroscopy data to validate the computational models. The calculated transitions, such as π-π* transitions, are characteristic of aromatic systems like the quinoline (B57606) ring.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process begins with obtaining the three-dimensional (3D) structures of both the ligand (this compound) and the target protein. The protein's structure is often sourced from databases like the Protein Data Bank (PDB) or predicted using homology modeling. The ligand's 3D conformation is generated and optimized using computational chemistry software.

Molecular docking simulations then place the ligand into the binding site of the target protein, exploring various possible orientations and conformations. Algorithms calculate the most energetically favorable binding pose, which represents the most likely interaction between the ligand and the protein. The result is a "docked" complex that shows how the ligand fits into the protein's active site.

A key output of docking is the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and stronger interaction. For instance, in studies of quinoline derivatives as potential inhibitors, compounds with lower binding energies are prioritized for further investigation. One study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives identified a compound with a high binding energy of -9.22 kcal/mol against the P-glycoprotein target.

The analysis of the docked complex reveals specific molecular interactions that stabilize the ligand-target binding. These interactions are critical for the ligand's biological activity.

Table 2: Common Types of Ligand-Target Interactions in Docking Studies

| Interaction Type | Description | Key Atoms/Groups Involved |

| Hydrogen Bonds | A strong directional interaction between a hydrogen atom donor (e.g., -OH, -NH) and an acceptor (e.g., O, N). | Amine groups, hydroxyl groups, carbonyl oxygen. |

| Hydrophobic Interactions | Non-polar parts of the ligand and protein associate to minimize contact with water. | Alkyl chains (like the propoxy group), aromatic rings. |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The quinoline ring and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan). |

| Cation-π Interactions | An electrostatic interaction between a cation (e.g., protonated nitrogen) and the face of an aromatic ring. | The quinoline nitrogen and aromatic residues. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms in close proximity. |

This table outlines the fundamental non-covalent interactions that are identified and analyzed in molecular docking simulations to understand the stability of a ligand within a protein's binding site.

For this compound, the quinoline ring is a key pharmacophore. Docking studies on similar quinoline derivatives have shown that the quinoline moiety often engages in π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Tryptophan (Trp), and Phenylalanine (Phe) in the active site of enzymes like acetylcholinesterase. The nitrogen atom of the quinoline ring can also participate in crucial hydrogen bonds or cation-π interactions. The 2-propoxy group, being hydrophobic, would be expected to form hydrophobic interactions within a non-polar pocket of the binding site, potentially contributing to both binding affinity and selectivity.

By visualizing these interactions, researchers can understand structure-activity relationships (SAR), explaining why certain derivatives are more active than others and guiding the design of new, more potent analogues.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the conformational flexibility of this compound and the stability of its interactions with a biological target.

The process starts with a ligand-protein complex, often the best-scoring pose from a molecular docking study. This complex is placed in a simulated physiological environment, typically a box of water molecules with ions to mimic physiological salt concentrations. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over small, successive time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), a trajectory is generated that illustrates how the complex behaves over time.

Conformational Analysis of this compound: MD simulations are used to explore the different shapes, or conformations, that this compound can adopt. The propoxy group attached to the quinoline ring is flexible and can rotate around its single bonds. Conformational analysis identifies the most stable (lowest energy) arrangements of this side chain. This is important because the specific conformation of the ligand when it binds to a target can significantly affect its activity. The simulations reveal the relative energies of different conformers, such as staggered and eclipsed forms, and the likelihood of their occurrence.

Analysis of Binding Dynamics: When applied to a ligand-target complex, MD simulations provide detailed insights into the stability of the binding. Several key parameters are analyzed from the MD trajectory to assess this stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low, and converging RMSD value for the ligand indicates that it remains securely bound in the active site. In contrast, a high and fluctuating RMSD suggests an unstable binding mode where the ligand may be dissociating. Studies on quinoline derivatives have used RMSD to confirm the stability of ligand-protein complexes.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue of the protein. It highlights which parts of the protein are flexible and which are rigid. High RMSF values in the residues of the binding pocket can indicate induced-fit effects, where the protein changes shape to accommodate the ligand. Conversely, low RMSF values for binding site residues suggest a stable and tight interaction.

Hydrogen Bond Analysis: MD simulations track the formation and breaking of hydrogen bonds between the ligand and the protein over time. The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable and specific interaction. For example, simulations of quinoline derivatives have shown that a large number of stable intermolecular hydrogen bonds between the ligand and protein residues like Gln189 and Glu166 confirm a strong interaction.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the ligand-protein complex. This provides a more accurate prediction of binding affinity than docking scores alone, as it accounts for the dynamic nature of the system and solvation effects.

By combining these analyses, MD simulations provide a comprehensive understanding of how this compound behaves and how it maintains its interaction with a target protein, validating and refining the static predictions from molecular docking.

Table 3: Key Outputs from Molecular Dynamics Simulations

| Analysis Parameter | Information Provided | Implication for this compound Research |

| RMSD (Root Mean Square Deviation) | Stability of the ligand in the binding pocket and the overall protein structure. | Confirms if this compound remains stably bound to its target over time. |

| RMSF (Root Mean Square Fluctuation) | Flexibility of individual protein residues. | Identifies which parts of the target protein are involved in the interaction and how flexible they are. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond exists. | Quantifies the strength and stability of key hydrogen bonds involving the quinoline nitrogen. |

| Radius of Gyration (Rg) | Compactness of the protein structure. | Indicates if the protein undergoes significant conformational changes upon ligand binding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Shows how the propoxy group might be buried in a hydrophobic pocket, shielded from water. |

This table summarizes the main analytical metrics derived from MD simulations and their significance in evaluating the dynamic behavior and binding stability of a ligand-protein complex.

Biological Activity and Pharmacological Potential of 2 Propoxyquinoline Derivatives

Antimalarial Activity and Proposed Modes of Action

Quinoline-containing compounds have long been a cornerstone of antimalarial chemotherapy. nih.gov The proposed mechanism for many quinoline (B57606) derivatives, such as chloroquine, involves interfering with the detoxification of heme in the malaria parasite. nih.govmdpi.comdrugbank.com During its life cycle within red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic heme. mdpi.com The parasite normally polymerizes this heme into non-toxic hemozoin. mdpi.com Quinoline derivatives are thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. nih.govmdpi.com

Derivatives of 2-propoxyquinoline have been investigated for their potential to combat drug-resistant strains of malaria. nih.govuj.edu.pl For instance, certain synthetic quinoline derivatives have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govgoogle.com Some studies have shown that specific structural modifications, such as the introduction of hydrazine (B178648) or hydrazide groups, can enhance the antimalarial potency of quinoline derivatives while maintaining low cytotoxicity against human cell lines. nih.gov The lipophilicity of quinoline derivatives can also influence their mechanism and efficacy, with more lipophilic compounds potentially having alternative sites of action beyond the parasite's food vacuole. nih.gov

Anticancer Potential: Cellular Targets and Pathways

The quinoline scaffold is a key component in numerous compounds with demonstrated anticancer activity. benchchem.comresearchgate.net Derivatives of this compound have been explored for their potential to inhibit cancer cell growth through various mechanisms. ontosight.aiontosight.ai These mechanisms often involve targeting key cellular pathways and molecules essential for tumor progression.

One of the primary mechanisms of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, survival, and metastasis. ontosight.ainih.gov For example, some quinoline derivatives have been found to be potent inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. benchchem.comnih.gov

Other proposed anticancer mechanisms for quinoline derivatives include:

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. nih.govnih.govnih.gov This can be achieved through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). nih.govnih.gov

Cell Cycle Arrest: Some compounds can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing. nih.govnih.gov

DNA Interaction: The ability to bind to DNA and interfere with DNA synthesis is another hallmark of some quinoline-based anticancer agents. researchgate.net

Targeting Tumor Suppressor Pathways: Research has explored compounds that are effective against cancer cells with mutations in tumor suppressor genes like p53. nih.gov

| Compound Class | Cellular Target/Pathway | Cancer Cell Lines | Key Findings |

| 2-Styrylquinolines | p53-independent apoptosis, ROS production | Colon cancer (HCT 116), other cancer cell lines with TP53 mutations | Induce cell cycle arrest and apoptosis. nih.gov |

| 2-Arylquinolines | KDM proteins | HeLa, PC3, MCF-7, SKBR-3 | Displayed selective cytotoxicity against certain cancer cell lines. rsc.org |

| 2H-Quinolinone derivatives | Apoptosis induction (caspase 3/7 activation), G2/M phase arrest | Breast (MCF-7), Liver (HepG-2) | Showed good cytotoxicity and selectivity toward cancer cells. nih.gov |

Antimicrobial and Antifungal Efficacy

Quinoline derivatives have demonstrated broad-spectrum activity against various microbial and fungal pathogens. benchchem.comontosight.airesearchgate.net The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.

In terms of antibacterial activity, quinoline derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Some have exhibited potency comparable to established antibiotics like ciprofloxacin. researchgate.net The mechanisms can involve the inhibition of key enzymes such as dihydrofolate reductase or DNA topoisomerases, which are vital for bacterial survival and replication. researchgate.net

The antifungal properties of quinoline derivatives have also been well-documented. nih.govnih.gov Certain this compound derivatives have shown efficacy against various Candida species, including drug-resistant strains. nih.govplos.org The proposed mechanisms for their antifungal action include:

Inhibition of hyphal formation in fungi like Candida albicans. nih.gov

Induction of reactive oxygen species (ROS) accumulation. nih.gov

Disruption of mitochondrial membrane potential. nih.gov

| Compound Class | Pathogen | Key Findings |

| Quinoline-2-one derivatives | Multidrug-resistant Gram-positive bacteria (e.g., MRSA) | Demonstrated significant antibacterial activity and biofilm inhibition. researchgate.net |

| Quinolone-chalcone derivatives | Candida albicans (including fluconazole-resistant strains) | Showed potent antifungal activity, especially when combined with fluconazole. nih.gov |

| 2-Aminobenzoic acid derivatives | Candida albicans | Exhibited synergistic antifungal effects when combined with fluconazole. mdpi.com |

Antiviral Properties, including Reverse Transcriptase Inhibition

The quest for novel antiviral agents has led to the investigation of quinoline derivatives for their ability to combat various viruses. researchgate.netontosight.ai A significant area of focus has been their potential as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. mdpi.com

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiviral drugs that bind to a specific allosteric site on the HIV-1 RT, thereby inhibiting its function. ijpsr.comrsc.org Several this compound derivatives have been designed and synthesized with the aim of acting as potent NNRTIs. mdpi.com Molecular hybridization approaches, combining pharmacophoric features of existing NNRTIs, have been employed to create novel quinoline-based inhibitors. mdpi.com

For example, certain 2-phenylamino-4-phenoxyquinoline derivatives have shown promising inhibitory activity against HIV-1 RT, with some compounds exhibiting IC50 values comparable to the established NNRTI, nevirapine. mdpi.com Molecular docking studies suggest that these compounds interact with key amino acid residues within the NNRTI binding pocket of the enzyme. mdpi.com Furthermore, some of these derivatives have also displayed cytotoxic activity against various cancer cell lines, indicating a potential dual therapeutic application. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Quinoline and its derivatives have been recognized for their anti-inflammatory and immunomodulatory properties. researchgate.netontosight.ai These compounds can influence the inflammatory response by modulating the production of pro-inflammatory mediators and the activity of immune cells.

Research has shown that certain isoquinoline-1-carboxamide (B73039) derivatives can suppress the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. mdpi.com They can also inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a key role in the inflammatory cascade. mdpi.com

The mechanism of action for these anti-inflammatory effects often involves the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. mdpi.com By blocking these pathways, the quinoline derivatives can reduce the expression of inflammatory genes and the migration of immune cells to the site of inflammation. mdpi.com Some pyrimidine (B1678525) derivatives have also shown selective inhibition of COX-2, suggesting a more targeted anti-inflammatory action with potentially fewer side effects. nih.gov

Other Therapeutic Applications

The versatile scaffold of this compound has led to its exploration in a range of other therapeutic areas beyond those already discussed. ontosight.aiontosight.ai The inherent biological activity of the quinoline core structure makes it a valuable starting point for the development of drugs targeting various diseases. benchchem.comresearchgate.net

One notable area of investigation is in the treatment of neurodegenerative diseases, specifically transmissible spongiform encephalopathies (prion diseases). nih.gov Studies have shown that certain quinoline derivatives can inhibit the formation of the abnormal prion protein (PrPres), a key pathogenic molecule in these diseases. nih.gov In vivo studies in mouse models have demonstrated that some of these compounds can prolong the incubation period of the disease. nih.gov

High-Throughput Screening Methodologies in Drug Discovery

High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid testing of vast libraries of chemical compounds for biological activity. researchoutreach.orgdndi.orgnih.govjapsonline.com This automated technology allows researchers to screen hundreds of thousands of compounds per day, significantly accelerating the identification of potential drug candidates. researchoutreach.orgjapsonline.com

HTS is particularly valuable for identifying "hits"—compounds that exhibit a desired biological effect against a specific target, such as an enzyme or a cell-based assay. japsonline.commdpi.com These hits then undergo further optimization to become "leads," which are more potent and have better drug-like properties. japsonline.com

The development of this compound derivatives and other compound classes has benefited greatly from HTS methodologies. mdpi.com For instance, HTS has been used to screen large compound libraries to identify novel inhibitors of HIV-1 reverse transcriptase. mdpi.com The process typically involves:

Assay Development: Creating a robust and automated assay that can measure the activity of the target of interest.

Library Screening: Testing a large and diverse collection of compounds in the assay.

Hit Identification: Identifying the compounds that show significant activity.

Hit-to-Lead Optimization: Modifying the chemical structure of the hits to improve their potency, selectivity, and pharmacokinetic properties.

Fragment-based drug discovery (FBDD) is a related high-throughput screening method that uses smaller, less complex molecules ("fragments") to identify binding interactions with a target protein. researchoutreach.org This approach can be particularly effective for designing novel inhibitors. researchoutreach.org

Structure Activity Relationship Sar Studies of 2 Propoxyquinoline Analogues

Systematic Modification of the Propoxy Group and its Impact on Biological Activity

Systematic alterations to the propoxy group at the 2-position of the quinoline (B57606) ring can significantly modulate the pharmacological effects of the resulting analogues. The length, branching, and introduction of functional groups within this alkoxy chain can influence the compound's interaction with its biological target.

Research on various quinoline derivatives has demonstrated the importance of the alkoxy group's nature. For instance, in a series of 4-alkoxy-2-arylquinolines, the specific alkoxy group was found to be a key determinant of the molecule's bioactivity. nih.gov While direct SAR studies on the propoxy group of 2-propoxyquinoline are not extensively detailed in the provided results, general principles from related quinoline analogues can be inferred. For example, the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus has been shown to influence antiproliferative activity, with the length of the alkylamino side chain impacting potency. frontiersin.org

In the context of developing selective tau PET tracers, modifications to alkoxy side chains on the quinoline scaffold were crucial. researchgate.net Specifically, 2-arylquinoline derivatives with ¹⁸F-labeled side chains, including fluoropropoxy groups, were synthesized. researchgate.net The study revealed that these modifications significantly affected binding affinity and pharmacokinetic properties. researchgate.net For example, derivatives with an ¹⁸F-fluoropropoxy group displayed different clearance and accumulation profiles compared to those with other fluoroalkoxy groups. researchgate.net This underscores the principle that even subtle changes to the propoxy chain, such as the introduction of a fluorine atom, can have profound effects on the molecule's biological behavior.

Furthermore, studies on quinoline-carbonitrile derivatives have shown that substituents, including those on propoxy side chains, can alter properties like solubility and the ability to interact with biological targets. ontosight.ai For example, the compound 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(1-methyl-4-piperidinyl)propoxy]-3-quinolinecarbonitrile highlights how complex propoxy-containing side chains are utilized in designing bioactive molecules. ontosight.ai

The following table summarizes the conceptual impact of modifying the propoxy group based on general SAR principles observed in related quinoline series.

| Modification to Propoxy Group | Anticipated Impact on Biological Activity | Rationale |

| Chain Length Variation | Altered binding affinity and lipophilicity. | Longer or shorter chains may provide better or worse fit into a target's binding pocket and will change the overall hydrophobicity of the molecule. |

| Introduction of Branching | Potential increase in steric hindrance, possibly affecting binding. | Bulky groups can either enhance binding through specific interactions or reduce it by preventing access to the binding site. frontiersin.org |

| Addition of Polar Groups (e.g., -OH, -NH2) | Increased hydrophilicity, potentially altering solubility and target interactions. | Polar groups can form hydrogen bonds, which may be crucial for binding to a biological target. |

| Introduction of Halogens (e.g., -F) | Modified electronic properties and metabolic stability. | Fluorine substitution can block metabolic oxidation and alter the acidity of nearby protons, influencing interactions. researchgate.net |

Influence of Substituents on the Quinoline Ring on Pharmacological Profiles

The substitution pattern on the quinoline ring itself is a powerful determinant of the pharmacological profile of this compound analogues. The position, number, and nature of substituents can drastically alter a compound's efficacy and selectivity.

SAR studies on various quinoline derivatives have consistently shown that substituents at different positions of the quinoline ring can enhance pharmacological efficacy. nih.gov For anticancer activity, the presence of a hydroxyl or methoxy (B1213986) group at position 7 and a substituent at position 4 can improve potency. orientjchem.org Similarly, for antibacterial activity, a fluorine atom at position 6 has been shown to be beneficial. orientjchem.org

In a series of 8-hydroxy quinolines, substitution at the 7-position of the quinoline ring with an aromatic group led to good inhibitory activity against matrix metalloproteinases. doi.org For quinoline-based c-Met kinase inhibitors, substitutions on a phenyl ring attached to the quinoline core, particularly with fluorine at specific positions, had a great effect on anticancer activity. doi.org Furthermore, the presence of electron-withdrawing and electron-donating groups at different positions of the quinoline ring has been found to be necessary for anticancer activity in certain series. doi.org

The table below illustrates how different substituents on the quinoline ring can influence the biological activity of quinoline derivatives, providing a framework for understanding potential effects on this compound analogues.

| Position on Quinoline Ring | Type of Substituent | Observed Impact on Biological Activity (in various quinoline series) | Reference |

| Position 4 | Various substituents | Can enhance anticancer potency. | orientjchem.org |

| Position 6 | Fluorine atom | Can significantly enhance antibacterial activity. | orientjchem.org |

| Position 6 | Methyl group | Influenced anticancer activity in a series of imidazole-quinoline hybrids. | doi.org |

| Position 7 | Hydroxyl or Methoxy group | Can improve antitumor activity. | orientjchem.org |

| Position 7 | Aromatic ring | Indicated good activity in 8-hydroxy quinoline anticancer agents. | doi.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR studies involve calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, thermodynamic, and topological properties. dergipark.org.trimist.ma These descriptors are then used to build a predictive model through statistical methods like multiple linear regression (MLR), multiple nonlinear regression (MNLR), or artificial neural networks (ANN). imist.ma

A typical QSAR study involves the following steps:

Data Set Selection : A series of structurally related compounds with known biological activities is chosen. ijaems.com

Descriptor Calculation : Various physicochemical and structural parameters (descriptors) are calculated for each molecule. imist.ma

Model Development : A mathematical model is created using statistical methods to correlate the descriptors with the biological activity. imist.ma

Model Validation : The model's predictive power is rigorously tested to ensure its reliability. nih.gov

The following table presents a conceptual overview of descriptors commonly used in QSAR studies of quinoline derivatives and their potential relevance.

| Descriptor Type | Example Descriptors | Potential Relevance to Biological Activity |

| Electronic | Dipole moment, HOMO-LUMO energies, Electronegativity | Influences electrostatic interactions and reactivity with the target. dergipark.org.tr |

| Steric/Topological | Molecular Volume, Surface Area, Branching Index | Relates to the size and shape of the molecule, affecting its fit in the binding site. researchgate.net |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes the lipophilicity of the molecule, which impacts membrane permeability and binding to hydrophobic pockets. ijaems.com |

| Thermodynamic | Enthalpy of formation, Entropy | Relates to the stability and energetics of the molecule and its interactions. dergipark.org.tr |

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based drug design are powerful computational strategies employed in the discovery and optimization of novel therapeutic agents, including analogues of this compound. nih.govvbspu.ac.in

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. vbspu.ac.inunpad.ac.id This approach relies on the knowledge of molecules (ligands) that are known to bind to the target. vbspu.ac.in Key LBDD methods include:

Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. slideshare.netnih.gov This pharmacophore model can then be used to screen large databases for new molecules that fit the model. unpad.ac.id

Quantitative Structure-Activity Relationship (QSAR) : As detailed in the previous section, QSAR develops mathematical models to predict the activity of new compounds based on the properties of known active molecules. nih.govunpad.ac.id

Similarity Searching : This method identifies new potential ligands by searching for molecules that are structurally similar (in 2D or 3D) to known active compounds. fiveable.me

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein or receptor is available, typically from X-ray crystallography or NMR spectroscopy. vbspu.ac.inextrapolations.com The primary SBDD technique is:

Molecular Docking : This computational method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. slideshare.net It allows for the virtual screening of large compound libraries to identify those that are most likely to bind to the target's active site. slideshare.net SBDD can provide detailed insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, guiding the rational design of more potent and selective inhibitors. fiveable.me

These two approaches are not mutually exclusive and can be used in a complementary fashion. fiveable.meextrapolations.com For example, a pharmacophore model derived from LBDD can be used to guide the docking of compounds in SBDD. fiveable.me For this compound analogues, LBDD could be used to build a pharmacophore model based on a series of active compounds. This model would highlight the key features, such as the quinoline nitrogen, the propoxy group, and any other critical substituents, required for activity. Subsequently, if the target structure is known, SBDD could be used to dock these analogues into the active site to understand their binding mode and to design modifications that enhance these interactions.

The table below compares the two drug design strategies.

| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |

| Primary Requirement | A set of known active and inactive ligands. vbspu.ac.in | 3D structure of the biological target. vbspu.ac.in |

| Core Principle | The "similar property principle": similar molecules have similar activities. nih.gov | Utilizes the shape and properties of the target's binding site for rational design. extrapolations.com |

| Key Methods | QSAR, Pharmacophore Modeling, Similarity Searching. unpad.ac.idfiveable.me | Molecular Docking, De Novo Design. vbspu.ac.inslideshare.net |

| Main Application | Used when the target structure is unknown. unpad.ac.id | Used when the target structure is known. extrapolations.com |

| Output | A model (QSAR or pharmacophore) that predicts activity. slideshare.net | A predicted binding pose and affinity score for a ligand-target complex. slideshare.net |

Advanced Analytical Methodologies for 2 Propoxyquinoline Research

Advanced Chromatographic Separations (e.g., UPLC, SFC, Capillary Electrophoresis)

Modern chromatographic techniques offer significant advantages in terms of speed, resolution, and efficiency for the analysis of quinoline (B57606) compounds.

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool, enhancing separation quality and reducing analysis time compared to conventional High-Performance Liquid Chromatography (HPLC). austinpublishinggroup.comnih.gov UPLC systems utilize columns with sub-2µm particles, operating at high pressures to achieve superior resolution and sensitivity. austinpublishinggroup.com This technique is particularly valuable for the rapid and simultaneous analysis of multiple compounds, such as in the case of proton pump inhibitors, where a mixture of different drugs can be separated and quantified in under five minutes. nih.gov The primary benefits of UPLC include shorter run times, reduced solvent consumption, and greater peak resolution, making it an economical and efficient method for pharmaceutical analysis. nih.gov

Supercritical Fluid Chromatography (SFC) presents an alternative separation technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. metwarebio.com SFC combines some of the advantages of both gas and liquid chromatography and is particularly effective for chiral separations, a crucial aspect in the analysis of many pharmaceutical compounds. metwarebio.com

Capillary Electrophoresis (CE) provides a high-throughput and cost-effective solution for separating charged molecules with minimal sample consumption. mdpi.comrsc.org This technique separates ions based on their electrophoretic mobility in an electric field. Different variants of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), have been successfully applied to the separation of quinoline derivatives. rsc.org For instance, CZE has been optimized for the quantitative determination of quinoline-2-thione and 8-mercaptoquinoline (B1208045) hydrochloride, achieving detection limits in the microgram per milliliter range. rsc.org Non-aqueous capillary electrophoresis (NACE) is a useful alternative for analytes that are insoluble or only partially soluble in water. rsc.org Furthermore, the use of chiral selectors, like cyclodextrins, in CE allows for the effective enantiomeric separation of chiral quinoline-based compounds. mdpi.com

| Technique | Principle | Key Advantages | Relevant Application for Quinoline Derivatives |

|---|---|---|---|

| Ultra-Performance Liquid Chromatography (UPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with sub-2µm particles under high pressure. austinpublishinggroup.comnih.gov | High resolution, speed, and sensitivity; reduced solvent consumption. austinpublishinggroup.comnih.gov | Rapid, simultaneous analysis of multiple quinoline-based drugs and their metabolites. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. metwarebio.com | Combines advantages of GC and LC; effective for chiral separations. metwarebio.com | Enantioselective separation of chiral quinoline compounds. metwarebio.com |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. mdpi.comrsc.org | High throughput, minimal sample consumption, cost-effective. mdpi.com | Quantitative analysis and chiral separation of quinoline derivatives. mdpi.comrsc.org |

Hyphenated Techniques for Complex Mixture Analysis (LC-MS/MS, GC-MS/MS, LC-NMR)

The coupling of chromatographic separation with powerful detection methods like mass spectrometry and nuclear magnetic resonance spectroscopy provides unparalleled capabilities for analyzing complex mixtures containing 2-Propoxyquinoline and related compounds.